2,2',4-Trihydroxybenzophenone
Overview
Description
2,2’,4-Trihydroxybenzophenone is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C13H10O4 and a molar mass of 230.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4-Trihydroxybenzophenone can be synthesized through the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C) . Another method involves the use of phosphorus oxychloride and zinc chloride at room temperature for four days, yielding a high purity product .
Industrial Production Methods: The industrial production of 2,2’,4-Trihydroxybenzophenone typically involves the condensation of salicylic acid with resorcinol, followed by purification processes to achieve high product purity (99.5%) . This method is advantageous due to its high efficiency and good separation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4-Trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as methylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Methylation can be achieved using dimethyl sulfate.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Methylated derivatives.
Scientific Research Applications
2,2’,4-Trihydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the production of UV-absorbing agents and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2,2’,4-Trihydroxybenzophenone involves its interaction with bacterial cell walls, leading to antimicrobial effects . It also acts as an inhibitor of cyclooxygenase enzymes, contributing to its anti-inflammatory properties . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Similar structure but with an additional hydroxyl group, enhancing its UV-absorbing properties.
4-Hydroxybenzophenone: Lacks the additional hydroxyl groups, resulting in different biological activities.
2,4-Dihydroxybenzophenone: Shares some biological activities but differs in its chemical reactivity and applications.
Uniqueness: 2,2’,4-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct biological activities and chemical reactivity. Its ability to act as both an antimicrobial and anti-inflammatory agent, along with its applications in various fields, sets it apart from other benzophenone derivatives .
Biological Activity
2,2',4-Trihydroxybenzophenone (THBP), a synthetic compound belonging to the benzophenone family, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in agriculture and medicine, and its effects on human health based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H10O4 and is characterized by three hydroxyl groups attached to its benzophenone backbone. This specific arrangement contributes to its biological activity, particularly its interaction with cellular components and potential as a therapeutic agent.
Antimicrobial Activity
Research Findings:
- A study published in 2019 evaluated the antimicrobial efficacy of THBP against various pathogenic bacteria relevant to poultry farming. The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The study also highlighted THBP's non-hemolytic nature, indicating safety for use in therapeutic applications. Additionally, it showed synergistic effects when combined with conventional antibiotics like bacitracin, suggesting potential for reducing antibiotic resistance in agricultural practices .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Gram Type | Inhibition Zone (mm) at 500 µg | Inhibition Zone (mm) at 750 µg |
---|---|---|---|
Staphylococcus aureus | Positive | 15 | 20 |
Escherichia coli | Negative | 12 | 18 |
Klebsiella pneumoniae | Negative | 14 | 19 |
Bacillus subtilis | Positive | 16 | 21 |
Synergistic Effects with Antibiotics
The synergistic effect of THBP with bacitracin was particularly noted in treating necrotic enteritis in poultry. This combination could lead to lower doses of antibiotics being used, thereby mitigating the risk of developing antibiotic-resistant bacteria . Such findings are crucial for sustainable agricultural practices.
Estrogenic Activity
Research has indicated that hydroxylated benzophenones, including THBP, exhibit varying degrees of estrogenic activity. A study assessed the estrogenic and anti-androgenic effects of several benzophenones in human breast cancer cell lines (MCF-7). It was found that the presence of hydroxyl groups significantly influenced the estrogenicity of these compounds .
Ecotoxicological Implications
The environmental impact of THBP has also been a subject of investigation. Its role as a UV filter raises concerns regarding ecotoxicological effects in aquatic ecosystems. Studies have shown that organic UV-absorbing compounds can have detrimental effects on aquatic organisms, necessitating further research into their long-term impacts .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXGBNUYGAFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342106 | |
Record name | 2,2',4-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-18-8 | |
Record name | 2,2',4-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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